![molecular formula C17H10F3N3 B12847425 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with a phenyl group and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions
Formation of Pyrazoloquinoline Core: The initial step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with hydrazine derivatives under acidic or basic conditions to form the pyrazoloquinoline scaffold.
Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazoloquinoline derivative in the presence of a palladium catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazoloquinoline core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and organometallic reagents under palladium-catalyzed conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced pyrazoloquinolines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways.
Optoelectronic Properties: In materials science, the compound’s electroluminescent properties are attributed to the photoinduced charge transfer between the phenyl substituent and the pyrazoloquinoline core, leading to fluorescence emission.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline can be compared with other similar compounds such as:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]quinoline: Isomeric form with different substitution pattern, leading to variations in reactivity and applications.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it particularly valuable for certain applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C17H10F3N3 |
|---|---|
Poids moléculaire |
313.28 g/mol |
Nom IUPAC |
1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)15-13-10-11-6-4-5-9-14(11)21-16(13)23(22-15)12-7-2-1-3-8-12/h1-10H |
Clé InChI |
SDTMKDDPTGGXKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C=C3C(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


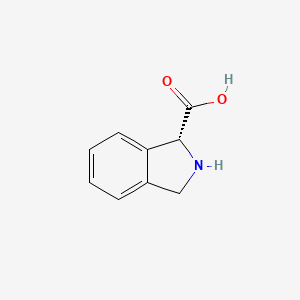
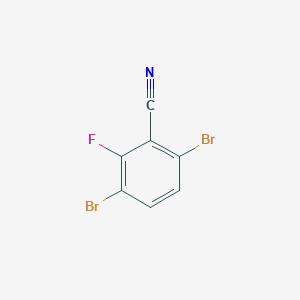

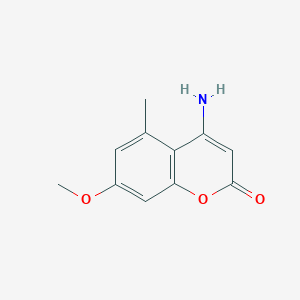
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
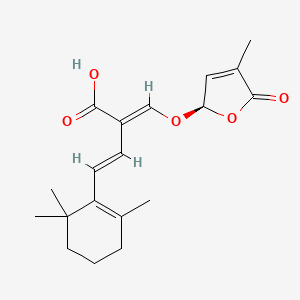

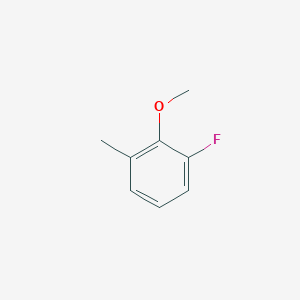
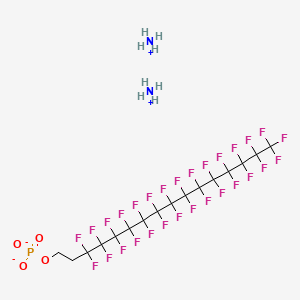
![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)




